

Oric-101 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

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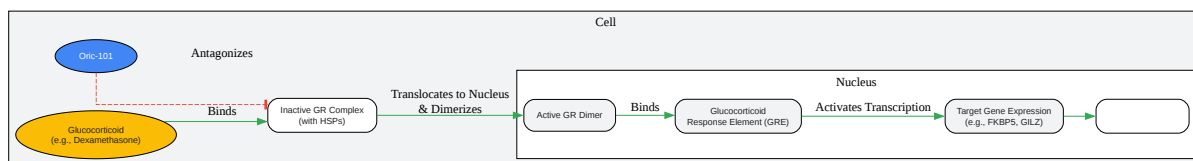
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **Oric-101**, a potent and selective antagonist of the glucocorticoid receptor (GR). **Oric-101** has demonstrated potential in overcoming resistance to anticancer therapies.[1][2] The following protocols are designed to enable researchers to assess the efficacy and mechanism of action of **Oric-101** in relevant cancer cell line models.

Mechanism of Action

Oric-101 is a steroidal antagonist of the glucocorticoid receptor, designed through structure-based modification of mifepristone.[1][2] It selectively binds to the GR, thereby inhibiting the activation of GR-mediated gene expression that can promote cell proliferation and survival.[3] Dysregulation of GR signaling has been implicated in therapeutic resistance in various cancers. **Oric-101** is being investigated for its potential to enhance the efficacy of chemotherapeutic agents.

The signaling pathway of glucocorticoid receptor activation and its inhibition by **Oric-101** is depicted below.



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Caption: Mechanism of action of **Oric-101** as a glucocorticoid receptor antagonist.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of **Oric-101**.

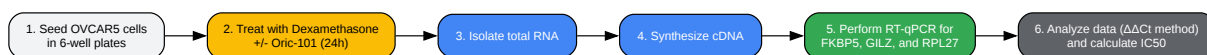
Assay Type	Target	Cell Line	Parameter	Value	Reference
Glucocorticoid Receptor Antagonism	GR	-	EC50	5.6 nM	
GR Target Gene Expression	FKBP5	OVCAR5	IC50	17.2 nM	
GR Target Gene Expression	GILZ	OVCAR5	IC50	21.2 nM	
Androgen Receptor Agonism	AR	-	EC50	>2500 nM	
Cytochrome P450 Inhibition	CYP2C8	-	IC50	>10 μ M	
Cytochrome P450 Inhibition	CYP2C9	-	IC50	>10 μ M	

Experimental Protocols

GR Target Gene Expression Assay

This protocol describes how to measure the inhibition of GR target gene expression by **Oric-101** using RT-qPCR.

Experimental Workflow:



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Caption: Workflow for GR target gene expression analysis.

Materials:

- OVCAR5 cells
- DMEM with 10% FBS
- Dexamethasone
- **Oric-101**
- 6-well plates
- RNA extraction kit
- cDNA synthesis kit
- RT-qPCR master mix
- Primers for FKBP5, GILZ, and RPL27 (housekeeping gene)

Procedure:

- Cell Seeding: Seed OVCAR5 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment: After 24 hours, treat the cells with a constant concentration of dexamethasone (e.g., 30 nM) and varying concentrations of **Oric-101** (e.g., 1 nM to 1000 nM) for another 24 hours. Include appropriate vehicle controls.
- RNA Isolation: Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
- RT-qPCR: Perform real-time quantitative PCR (RT-qPCR) using a suitable master mix and primers for the target genes (FKBP5, GILZ) and a housekeeping gene (e.g., RPL27).

- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method. Determine the IC50 values for **Oric-101**'s inhibition of FKBP5 and GILZ expression by fitting the data to a dose-response curve.

Caspase-3/7 Apoptosis Assay

This assay measures the ability of **Oric-101** to reverse glucocorticoid-induced chemoresistance by quantifying apoptosis.

Experimental Workflow:



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Caption: Workflow for the Caspase-3/7 apoptosis assay.

Materials:

- Cancer cell lines (e.g., TNBC, PDAC, or ovarian cancer lines)
- Appropriate cell culture medium
- Chemotherapeutic agent (e.g., paclitaxel)
- Dexamethasone
- **Oric-101**
- White-walled 96-well plates
- Caspase-Glo® 3/7 Assay kit

Procedure:

- Cell Seeding: Seed 4,000 to 5,000 cells per well in a 96-well white-walled plate and incubate for 24 hours.

- Treatment: Treat the cells with the chemotherapeutic agent (e.g., 100 nM paclitaxel), dexamethasone (e.g., 30 nM), and/or **Oric-101** (e.g., 0.5 μ M) as single agents or in combination. Include vehicle-treated control wells.
- Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 48-72 hours).
- Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 μ L of the reagent to each well.
- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
- Measurement: Measure the luminescence of each well using a plate reader. Increased luminescence corresponds to higher caspase-3/7 activity and apoptosis.

Colony Formation Assay

This long-term assay assesses the ability of **Oric-101** to inhibit the clonogenic survival of cancer cells in the presence of chemotherapeutic agents and glucocorticoids.

Experimental Workflow:



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Caption: Workflow for the colony formation assay.

Materials:

- Cancer cell lines
- Appropriate cell culture medium
- Chemotherapeutic agent

- Dexamethasone
- **Oric-101**
- 6-well plates
- Methanol or paraformaldehyde for fixing
- Crystal violet staining solution (0.5% w/v)

Procedure:

- Cell Seeding: Seed cells at a low density (e.g., 1,000 to 20,000 cells per well, depending on the cell line) in 6-well plates and allow them to attach overnight.
- Initial Treatment: Treat the cells with dexamethasone (e.g., 30 nM) with or without **Oric-101** (e.g., 0.5 μ M) for 24 hours.
- Chemotherapy Treatment: Add the desired concentration of the chemotherapeutic agent to the appropriate wells.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
- Fixing and Staining:
 - Gently wash the colonies with PBS.
 - Fix the colonies with methanol or paraformaldehyde for 15-30 minutes.
 - Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.
 - Wash the plates with water to remove excess stain and allow them to air dry.
- Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to that in the control wells.

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